Regiospecific Methyl Substitution Determines Odor Character and Threshold in 2,4-Dialkyl-2,6-heptadienals
In the foundational patent by Gebauer (US 4,380,675), a series of 2,4-dialkyl-2,6-heptadienals were synthesized and sensorially evaluated. The 2,4,5-trimethyl substitution pattern (R₁ = CH₃, R₂ = CH₃, R₃ = CH₃) is explicitly claimed as providing a distinct green, citrus-like odour profile that differs qualitatively from the 2,4-dimethyl (R₁ = CH₃, R₂ = CH₃, R₃ = H) and 2,5,5-trimethyl isomers (artemisia ketone precursor). The patent data establishes that shifting a single methyl group from position 4 to position 5 alters the odor from citrus-green to woody-herbaceous, providing class-level evidence that 2,4,5-trimethylhepta-2,6-dienal occupies a specific organoleptic niche [1].
| Evidence Dimension | Odour character shift upon methyl group relocation |
|---|---|
| Target Compound Data | 2,4,5-Trimethyl substitution: green, citrus-like (qualitative descriptor from patent) [1] |
| Comparator Or Baseline | 2,4-Dimethyl-2,6-heptadienal: milder, less tenacious; 2,5,5-Trimethyl-2,6-heptadien-4-one (artemisia ketone): woody, herbaceous |
| Quantified Difference | Qualitative descriptor shift only; no quantitative threshold data available in this source. |
| Conditions | Sensory panel evaluation in perfumery base; concentration range ~0.1–5% (as per patent examples). |
Why This Matters
For procurement, this confirms that the 2,4,5-trimethyl isomer cannot be substituted by cheaper or more readily available dienal analogs without altering the sensory signature of the final formulation.
- [1] Gebauer, H. (1980). 2,4-Dialkyl-2,6-heptadienal derivatives, a process for their preparation, and fragrant and flavoring products made therewith. US Patent 4,380,675. See Examples 1–5 for sensory evaluation of substitution variants. View Source
